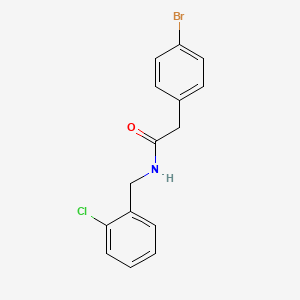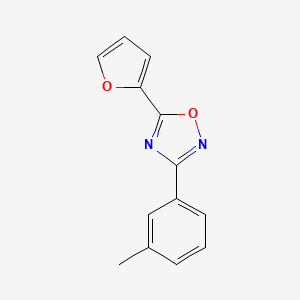
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide, also known as BPN-15606, is a novel small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease. It is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is a selective inhibitor of PDE4D, which is a key regulator of cAMP signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce Aβ pathology in preclinical models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase cAMP levels in the brain, which has a number of downstream effects. cAMP is a second messenger that regulates a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal survival. By increasing cAMP levels, this compound may enhance these processes and promote neuronal health and function. This compound also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is that it has shown promising results in preclinical models of Alzheimer's disease, suggesting that it may have potential as a disease-modifying therapy. Another advantage is that it is a small molecule, which makes it easier to synthesize and modify than larger biomolecules such as proteins. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other PDE isoforms, which could limit its specificity and effectiveness.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide. One direction is to further investigate its mechanism of action and downstream effects on cellular processes in the brain. Another direction is to test its safety and efficacy in clinical trials in humans. Additionally, it may be useful to explore its potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, it may be possible to modify the structure of this compound to improve its specificity and effectiveness as a PDE4D inhibitor.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzylamine, which is then reacted with 4-bromobenzoyl chloride to yield 2-(4-bromophenyl)acetamide. The final step involves the reaction of 2-(4-bromophenyl)acetamide with 2-chloroacetyl chloride to yield this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta (Aβ) pathology in transgenic mouse models of Alzheimer's disease. This compound has also been shown to reduce neuroinflammation and oxidative stress in the brain. These findings suggest that this compound has potential as a disease-modifying therapy for Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c16-13-7-5-11(6-8-13)9-15(19)18-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQZBUCMBGRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)



![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
